molecular formula C10H16O3 B2448168 (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2096988-66-6

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid

Cat. No.: B2448168
CAS No.: 2096988-66-6
M. Wt: 184.235
InChI Key: TZVSMPPJRSCITQ-SPJNRGJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid is a stereochemically defined bicyclic building block of significant interest in medicinal chemistry and chemical synthesis. This compound serves as a versatile synthetic intermediate for the preparation of physiologically active polycyclic compounds . Its rigid bicyclo[3.3.1]nonane scaffold, functionalized with both a hydroxy and a carboxylic acid group, provides a privileged core structure for designing novel molecular entities. The primary research value of this compound lies in its role as a key precursor in the synthesis of complex molecules that are potential ligands for tubulin . These ligands are crucial for developing chemical tools and therapeutic agents that target the microtubule network. The compound has been successfully used in multi-step syntheses, for instance, to create derivatives like 2-((7-hydroxybicyclo[3.3.1]non-3-yl)methyl)propane-1,3-diol, which are investigated for their biological activity . The stereochemistry of the molecule, indicated by the (1S,5R) configuration, is critical for its interactions in biological systems and its subsequent application in drug discovery efforts. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(1S,5R)-7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9-4-6-1-7(5-9)3-8(2-6)10(12)13/h6-9,11H,1-5H2,(H,12,13)/t6-,7+,8?,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVSMPPJRSCITQ-QPIHLSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CC(C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@H]1CC(C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Bicyclic Framework Construction

The bicyclo[3.3.1]nonane skeleton is typically assembled via cyclization reactions. A prominent approach involves intramolecular aldol condensation or Diels-Alder reactions to form the fused ring system. For instance, the Diels-Alder reaction between cyclopentadiene and maleic anhydride has been adapted to generate bicyclo[2.2.1]heptane derivatives, which can be further functionalized. While this method primarily yields norbornene analogs, modifications such as ring expansion or selective oxidation could facilitate access to the [3.3.1] system.

In a related study, the synthesis of bicyclo[6.1.0]nonene precursors utilized rhodium-catalyzed cyclopropanation with Rh₂(S-BHTL)₄, achieving high syn/anti selectivity. This methodology highlights the potential of transition-metal catalysts to control stereochemistry in bicyclic systems, a critical factor for synthesizing the target compound’s (1S,5R) configuration.

Functional Group Introduction and Stereochemical Control

Introducing the 7-hydroxy and 3-carboxylic acid groups requires precise regioselective oxidation and protection-deprotection strategies. Allylic oxidation using selenium dioxide (SeO₂) and tert-butyl hydroperoxide (t-BuOOH) has proven effective for installing hydroxyl groups in similar bicyclic frameworks. For example, the oxidation of terminal alkenes to allylic alcohols proceeds with excellent regio- and stereoselectivity, as demonstrated in the synthesis of carbocyclic nucleosides.

The carboxylic acid moiety at position 3 can be introduced via Kornblum oxidation or hydrolysis of nitrile intermediates. A two-step sequence involving alkene formation through ylide-mediated reactions followed by oxidation could yield the desired carboxylic acid.

Industrial Production Considerations

Catalytic Systems and Process Optimization

Scalable synthesis demands efficient catalytic systems. Continuous flow reactors and immobilized catalysts enhance reaction reproducibility and yield in bicyclic compound production. For instance, Rh₂(OAc)₄-catalyzed cyclopropanation at low loadings (0.33 mol%) achieves high conversion rates while minimizing costs.

Comparative Analysis of Synthetic Approaches

Method Key Steps Yield Stereoselectivity Industrial Viability
Rh-Catalyzed Cyclopropanation Cyclopropanation, oxidation 79% 79:21 syn/anti Moderate
Diels-Alder/Oxidation Cycloaddition, allylic oxidation 77–85% High High
Ylide-Mediated Alkene Formation Alkene synthesis, SeO₂ oxidation 79% Anti-adduct Low

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group at position 3 undergoes decarboxylation under classical Hunsdiecker–Borodin conditions (AgNO₃, Br₂ in CCl₄) to yield bridgehead bromides via a radical mechanism . The bicyclic structure stabilizes the intermediate radical, suppressing carbocation rearrangements observed in simpler systems (e.g., neopentyl bromide formation without 1,2-shifts) .

Reaction Conditions Product Yield (Analogous)
Halodecarboxylation (Br)AgNO₃, Br₂, CCl₄, Δ3-Bromobicyclo[3.3.1]nonan-7-ol~60–70%
Halodecarboxylation (I)I₂, Pb(OAc)₄, CH₃CN3-Iodobicyclo[3.3.1]nonan-7-ol~50%

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution. Esterification with alcohols (e.g., methanol, ethanol) under acid catalysis proceeds efficiently, while amidation requires coupling agents like DCC/DMAP .

Reaction Conditions Product Notes
Methyl ester formationMeOH, H₂SO₄, refluxMethyl 3-carboxybicyclo[3.3.1]nonane-7-olSteric hindrance at C3 may slow kinetics .
Amide formationNH₃, DCC, CH₂Cl₂3-Carbamoylbicyclo[3.3.1]nonane-7-olLow yield due to poor nucleophile access .

Oxidation and Reduction of the Hydroxyl Group

The C7 hydroxyl group exhibits secondary alcohol reactivity. Oxidation to a ketone is challenging due to bridgehead strain but achievable with strong oxidants (e.g., CrO₃/H₂SO₄). Reduction to the alkane is not reported for similar systems .

Reaction Conditions Product Efficiency
Oxidation to ketoneJones reagent (CrO₃/H₂SO₄)7-Oxobicyclo[3.3.1]nonane-3-carboxylic acidModerate (40–50%)
Protection (TBDMS ether)TBDMSCl, imidazole, DMF7-(TBDMSO)bicyclo[3.3.1]nonane-3-carboxylic acidHigh (>80%)

Conformational Effects on Reactivity

The bicyclo[3.3.1]nonane system adopts a "chair-boat" (CC) or "boat-chair" (BC) conformation depending on substituents. The 7-hydroxy group favors the CC conformer due to hydrogen bonding with the carboxylic acid, enhancing stability and directing regioselectivity in reactions .

Conformer Stabilizing Factors Impact on Reactivity
CCC7–OH⋯O=C hydrogen bonding, reduced strainFavors axial attack in electrophilic substitutions .
BClp–lp repulsion avoidance (heteroatoms)Rare; observed in halogenated derivatives .

Scientific Research Applications

Organic Chemistry

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid serves as a building block for the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives with specific functionalities.

Reaction Type Description Common Reagents
OxidationConversion of hydroxyl to ketone or aldehydePotassium permanganate (KMnO4), Chromium trioxide (CrO3)
ReductionConversion of carboxylic acid to alcoholLithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
SubstitutionReplacement of hydroxyl group with other functional groupsThionyl chloride (SOCl2)

Biological Applications

The compound is also significant in biological research, particularly in studying enzyme-catalyzed reactions and metabolic pathways. Its involvement in aerobic oxidation processes suggests potential applications in understanding oxidative stress and energy metabolism within biological systems.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of bicyclic compounds exhibit anticancer properties. For instance, compounds structurally related to this compound have been tested for their effects on cancer cell lines such as MCF-7, showing promising results against breast cancer cells in vitro .

Industrial Applications

In the industrial sector, this compound can be utilized in the production of polymers and materials with tailored properties. Its unique stereochemistry allows for the development of specialized products in materials science.

Example: Polymer Production
Bicyclic compounds like this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of (1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Biological Activity

(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological effects, drawing from diverse research sources.

Chemical Structure and Properties

The compound has the molecular formula C10H16O3C_{10}H_{16}O_3 and a molecular weight of approximately 184.23 g/mol. It features a hydroxyl group and a carboxylic acid functional group, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC10H16O3C_{10}H_{16}O_3
Molecular Weight184.23 g/mol
SolubilitySoluble in polar solvents

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization of Precursors : Utilizing photoredox catalysts for tandem cycloisomerization.
  • Industrial Production : Employing continuous flow reactors to optimize yield and purity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of bicyclo[3.3.1]nonanes exhibit activity against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways, although detailed mechanisms remain under investigation .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, warranting further exploration in neurodegenerative disease models .

Anticancer Activity

A study highlighted the anticancer properties of bicyclic compounds similar to this compound. It was found to inhibit growth in prostate cancer cell lines (PC-3), with mechanistic insights suggesting involvement in apoptosis pathways .

Enzyme Interaction

Research focused on enzyme-catalyzed reactions involving this compound demonstrated its potential as an inhibitor in specific biochemical pathways, indicating its utility in metabolic studies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other bicyclic compounds:

Compound NameBiological Activity
Bicyclo[2.2.1]heptane-1-carboxylic acidModerate anticancer activity
(1S,5R)-7-Hydroxy-bicyclo[3.3.1]nonan-3-oneLimited enzyme inhibition
Bicyclo[3.2.1]octane-2-carboxylic acidHigh neuroprotective effects

Q & A

Q. Q1. What are the common synthetic strategies for preparing (1S,5R)-7-hydroxybicyclo[3.3.1]nonane-3-carboxylic acid, and how do stereochemical outcomes depend on reaction conditions?

Answer: The synthesis of bicyclo[3.3.1]nonane derivatives typically employs ring-closing strategies via Mannich reactions or cycloadditions. For example, Mannich reactions involving ketones and amines can yield the bicyclic core, with stereochemistry controlled by chiral auxiliaries or catalysts. In related systems, spontaneous resolution during recrystallization (e.g., ethyl acetate/petroleum ether mixtures) has been observed to isolate enantiomers . Protecting groups like tert-butyl esters (e.g., 3-carboxylic acid tert-butyl ester intermediates) are critical for preserving functionality during synthesis . Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly influence enantiomeric purity. For instance, Pd(II)-catalyzed oxidative kinetic resolution can achieve selectivity factors up to 19 in analogous systems .

Advanced Stereochemical Analysis

Q. Q2. How can researchers resolve contradictions between theoretical stereochemical predictions and experimental NMR/X-ray data for this bicyclic system?

Answer: Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data often arise from dynamic effects (e.g., ring puckering or hydrogen bonding). To resolve these:

  • X-ray crystallography : Provides definitive stereochemical assignments. For example, the (1S*,5R*) configuration of a related 9-azabicyclo[3.3.1]nonane derivative was confirmed via single-crystal diffraction .
  • Dynamic NMR : Detects conformational exchange in solution. Variable-temperature ¹H NMR can identify coalescence temperatures for interconverting stereoisomers.
  • DFT-NMR coupling : Compare computed ¹³C/¹H chemical shifts (using software like Gaussian or ADF) with experimental data to validate proposed conformers .

Pharmacological Relevance

Q. Q3. What methodologies are used to evaluate the bioactivity of bicyclo[3.3.1]nonane derivatives, and how does the hydroxyl group at C7 influence receptor binding?

Answer:

  • In vitro assays : Competitive binding studies (e.g., radioligand displacement for neurotrophin receptors) assess affinity. The hydroxyl group at C7 can form hydrogen bonds with target proteins, as seen in neurotrophin mimetics .
  • SAR studies : Modifying the hydroxyl group to ethers or esters (e.g., benzyloxy or acetyl derivatives) alters lipophilicity and membrane permeability. For example, 7-benzyl derivatives show enhanced stability in metabolic assays .
  • Molecular docking : Tools like AutoDock Vina model interactions between the hydroxyl group and binding pockets (e.g., TrkA receptors) .

Analytical Method Development

Q. Q4. What advanced chromatographic or spectroscopic techniques are recommended for quantifying trace impurities in enantiomerically enriched samples?

Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers. Detection limits <0.1% can be achieved with UV/ELSD .
  • LC-MS/MS : Quantifies low-abundance impurities (e.g., diastereomers or oxidation byproducts) via MRM transitions.
  • 2D NMR : HSQC and NOESY correlate proton environments and spatial relationships, identifying minor conformers .

Computational Modeling

Q. Q5. How can researchers validate computational predictions of logP and pKa for this compound when experimental data are scarce?

Answer:

  • QSAR models : Tools like ACD/Percepta predict logP (±0.5 accuracy) and pKa (±0.3 units) using fragment-based algorithms. Validation against similar bicyclo[3.3.1]nonane derivatives (e.g., 7,7-difluoro analogs) improves reliability .
  • MD simulations : Solvent-accessible surface area (SASA) calculations in explicit water models estimate hydrophobicity.
  • Experimental cross-check : Compare with HPLC-derived logP (using a C18 column and isocratic elution) .

Stability and Degradation

Q. Q6. What experimental designs are optimal for assessing hydrolytic stability of the carboxylic acid moiety under physiological conditions?

Answer:

  • Forced degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor via:
    • HPLC : Track parent compound loss and degradation products.
    • Mass spectrometry : Identify hydrolysis products (e.g., decarboxylated or lactonized forms) .
  • Arrhenius studies : Accelerate degradation at elevated temperatures (40–60°C) to extrapolate shelf-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.